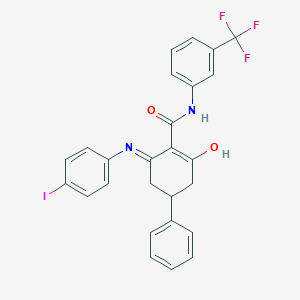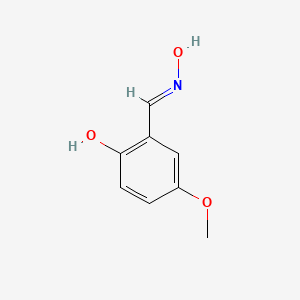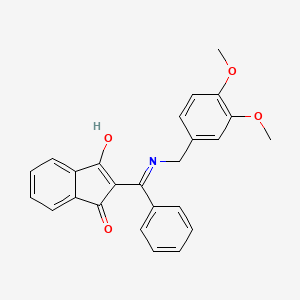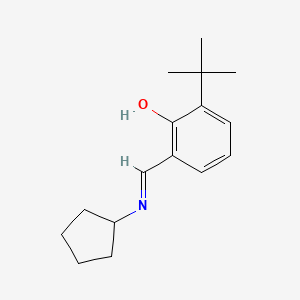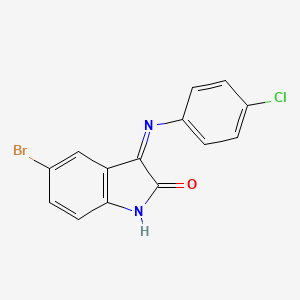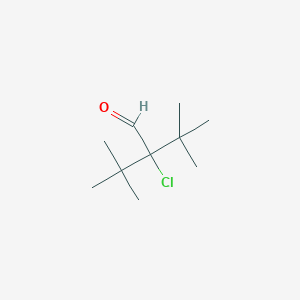
2-(tert-Butyl)-2-chloro-3,3-dimethylbutanal, 97%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(tert-Butyl)-2-chloro-3,3-dimethylbutanal, 97% (2-t-BuCl-3,3-DMB) is an organochlorine compound that has been used in scientific research for its various properties. It is a colorless liquid with a characteristic odor, and it is highly soluble in organic solvents. 2-t-BuCl-3,3-DMB is a chlorinated derivative of 3,3-dimethylbutanal, and it is often used as a starting material in organic synthesis. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes.
作用机制
The mechanism of action of 2-t-BuCl-3,3-DMB is not well understood. However, it is believed that the organochlorine compound undergoes a nucleophilic substitution reaction, in which the chlorine atom is replaced by an electron-rich species, such as an alkoxide ion or a thiolate ion. This reaction yields the desired product, along with other byproducts.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-t-BuCl-3,3-DMB are not well understood. However, it is known that the compound is highly toxic and can cause irritation to the eyes, skin, and respiratory system. In addition, it has been shown to be a mutagen, meaning that it can cause genetic mutations in cells.
实验室实验的优点和局限性
The use of 2-t-BuCl-3,3-DMB in laboratory experiments has several advantages. First, it is a highly soluble compound, which makes it easy to work with. Second, it is a relatively inexpensive starting material, which makes it cost-effective. Third, it can be used in a variety of organic synthesis reactions, which makes it versatile.
However, there are some limitations to the use of 2-t-BuCl-3,3-DMB in laboratory experiments. First, it is a toxic compound, and proper safety precautions must be taken when working with it. Second, it is highly reactive, and therefore the reaction conditions must be carefully controlled. Finally, it has a limited shelf life, and therefore it must be used within a certain period of time.
未来方向
There are several potential future directions for research involving 2-t-BuCl-3,3-DMB. First, more research could be done to better understand the biochemical and physiological effects of the compound. Second, more research could be done to develop safer and more efficient synthetic methods for the production of the compound. Third, more research could be done to explore the potential applications of the compound in various industries, such as pharmaceuticals, agrochemicals, and dyes. Finally, more research could be done to explore the potential use of the compound as a starting material for the synthesis of other organochlorine compounds.
合成方法
2-t-BuCl-3,3-DMB can be synthesized using a two-step process. The first step involves the reaction of 3,3-dimethylbutanal with tert-butyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields 2-t-BuCl-3,3-DMB, along with water and other byproducts. The second step involves the removal of the byproducts, which can be accomplished by distillation or extraction.
科学研究应用
2-t-BuCl-3,3-DMB has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of polymers, such as polyurethanes and polystyrenes. In addition, it has been used as a starting material for the synthesis of other organochlorine compounds, such as 2-chloro-3,3-dimethylbutanal and 2-chloro-2-methylpropane.
属性
IUPAC Name |
2-tert-butyl-2-chloro-3,3-dimethylbutanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO/c1-8(2,3)10(11,7-12)9(4,5)6/h7H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHJKZHZUWOODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C=O)(C(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543393 |
Source


|
| Record name | 2-tert-Butyl-2-chloro-3,3-dimethylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyl-2-chloro-3,3-dimethylbutanal | |
CAS RN |
106661-47-6 |
Source


|
| Record name | 2-tert-Butyl-2-chloro-3,3-dimethylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Benzo[d]thiazol-2-yl)-4-fluorophenol](/img/structure/B6300291.png)
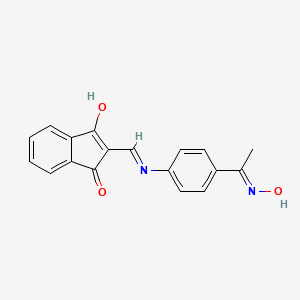
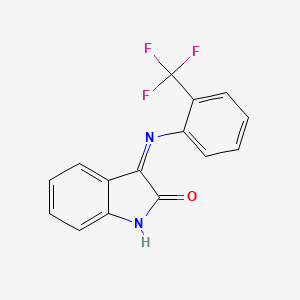
![3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one](/img/structure/B6300301.png)

